

Application Notes and Protocols for OX-34 Immunohistochemistry on Frozen Rat Sections

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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These application notes provide detailed protocols for the immunohistochemical (IHC) staining of the rat CD2 antigen using the OX-34 monoclonal antibody on frozen tissue sections. The provided methodologies cover tissue preparation, fixation, cryosectioning, and immunofluorescent staining.

Introduction

The OX-34 monoclonal antibody specifically recognizes the rat CD2 (cluster of differentiation 2) surface antigen.^[1] CD2 is a 50-54 kDa glycoprotein expressed on all peripheral T cells and the majority of thymocytes, playing a crucial role in T-cell mediated immune responses.^[1] Immunohistochemical localization of CD2 with OX-34 is a valuable tool for identifying T-cell infiltration and distribution within tissues, which is of significant interest in immunology, neuroinflammation, and oncology research. This document outlines two primary protocols for preparing frozen rat tissues for IHC with OX-34: one involving pre-fixation of the tissue before freezing and the other involving post-fixation of the cryosections.

Data Presentation

The following tables summarize key quantitative parameters for the successful application of OX-34 in IHC on frozen rat sections. Optimization may be required depending on the specific tissue and experimental conditions.

Table 1: Tissue Preparation and Sectioning Parameters

Parameter	Recommended Value/Range	Notes
Fixation Method	Perfusion or Immersion (Pre-fixation); Acetone or Methanol (Post-fixation)	Choice depends on experimental needs for morphology vs. antigenicity.
Pre-fixation Solution	4% Paraformaldehyde (PFA) in PBS	For perfusion or immersion fixation prior to freezing.[2][3]
Cryoprotection	30% Sucrose in PBS	Essential after PFA fixation to prevent ice crystal artifacts.[2][3]
Freezing Method	Snap-freezing in isopentane cooled by liquid nitrogen or on dry ice	Ensures rapid freezing to preserve tissue integrity.[4][5]
Embedding Medium	Optimal Cutting Temperature (OCT) compound	Provides support for cryosectioning.[2][4][5]
Section Thickness	5 - 20 μ m	Thinner sections (5-10 μ m) generally offer better resolution.[4][6]
Cryostat Temperature	-15°C to -23°C	Optimal temperature depends on the tissue type.[2]

Table 2: Immunohistochemical Staining Parameters for OX-34

Parameter	Recommended Value/Range	Notes
Primary Antibody	Mouse anti-Rat CD2 (Clone: OX-34)	A mouse IgG2a monoclonal antibody.[1]
OX-34 Dilution	1:50 - 1:200 (starting point)	Optimal dilution must be determined empirically. A typical starting concentration for IHC is 2-5 µg/ml.[4] Always refer to the antibody datasheet.
Fixation (Post-sectioning)	Cold (-20°C) Acetone or Methanol	Acetone fixation for 10-15 minutes is a common recommendation.[6][7][8]
Antigen Retrieval	Generally not required for frozen sections, especially with acetone fixation.[2]	Can be harsh on frozen sections. If necessary, citrate buffer (pH 6.0) with gentle heating can be tested.
Blocking Solution	5-10% Normal Serum (from the host species of the secondary antibody) with 0.3% Triton X-100 in PBS	Blocks non-specific antibody binding.[3][9]
Primary Antibody Incubation	1 hour at room temperature or overnight at 4°C	Overnight incubation at 4°C is often recommended to reduce background.[2][6][7]
Secondary Antibody	Fluorophore-conjugated anti-mouse IgG	Choose a secondary antibody that recognizes mouse IgG.
Secondary Antibody Incubation	1-2 hours at room temperature	Protect from light if using a fluorescent conjugate.[9]
Counterstain	DAPI or Hoechst	For nuclear visualization.[3]

Experimental Protocols

Two primary workflows are presented below. Protocol 1 details a method with fixation prior to freezing, which is generally preferred for preserving tissue morphology. Protocol 2 outlines a procedure for snap-freezing fresh tissue followed by post-fixation of the sections, which can be advantageous for preserving certain sensitive epitopes.

Protocol 1: Pre-Fixation, Cryoprotection, and Freezing

This method is recommended for achieving optimal tissue morphology.

1. Tissue Fixation (Perfusion): a. Anesthetize the rat according to approved institutional guidelines. b. Perform transcardial perfusion with ice-cold PBS to flush out blood. c. Perfuse with 4% paraformaldehyde (PFA) in PBS until the tissues are adequately fixed.[\[2\]](#)
2. Tissue Fixation (Immersion): a. If perfusion is not feasible, dissect the tissue of interest and immerse it in 4% PFA in PBS for 4-24 hours at 4°C.[\[2\]](#)[\[3\]](#) The volume of fixative should be at least 10 times the volume of the tissue.
3. Cryoprotection: a. After fixation, immerse the tissue in a 30% sucrose solution in PBS at 4°C.[\[2\]](#)[\[3\]](#) b. Allow the tissue to equilibrate until it sinks, which may take 24-48 hours depending on the tissue size.
4. Embedding and Freezing: a. Gently blot the cryoprotected tissue to remove excess sucrose. b. Embed the tissue in OCT compound within a cryomold.[\[2\]](#)[\[5\]](#) c. Snap-freeze the block in isopentane pre-cooled with liquid nitrogen or on a slurry of dry ice. d. Store the frozen blocks at -80°C until sectioning.[\[2\]](#)[\[4\]](#)
5. Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (-15°C to -23°C) for at least 30 minutes.[\[6\]](#) b. Cut sections at a thickness of 5-20 µm and mount them onto positively charged slides.[\[6\]](#) c. Air dry the slides for 30-60 minutes at room temperature before staining or storage at -80°C.

Protocol 2: Snap-Freezing of Fresh Tissue and Post-Fixation

This method is faster and may be better for preserving the antigenicity of some epitopes.

1. Tissue Collection and Freezing: a. Dissect the fresh rat tissue of interest. b. Embed the fresh tissue in OCT compound in a cryomold. c. Snap-freeze the block in isopentane pre-cooled with liquid nitrogen or on dry ice.[4][5] d. Store the frozen blocks at -80°C until sectioning.
2. Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (-15°C to -23°C). b. Cut sections at a thickness of 5-20 µm and mount them onto positively charged slides.[6] c. Air dry the slides for 30-60 minutes at room temperature.
3. Post-Fixation: a. Immerse the slides in ice-cold acetone or methanol at -20°C for 10-15 minutes.[6][7][8] b. Allow the slides to air dry completely before proceeding with the staining protocol.

Immunofluorescent Staining Protocol for OX-34

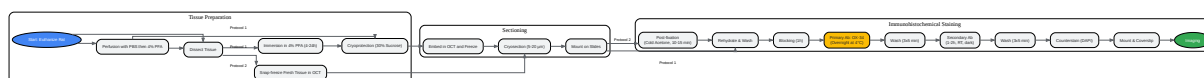
This protocol is applicable to sections prepared by either of the methods above.

1. Rehydration and Blocking: a. Rehydrate the sections by washing with PBS for 3 x 5 minutes. b. Permeabilize the sections by incubating with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes (optional, but recommended for intracellular targets). c. Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5-10% normal goat serum, if using a goat anti-mouse secondary antibody, with 0.3% Triton X-100 in PBS) for 1 hour at room temperature in a humidified chamber.[3][9]
2. Primary Antibody Incubation: a. Dilute the OX-34 primary antibody to its optimal concentration in the blocking buffer. A starting dilution of 1:100 is recommended for initial optimization. b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[2][6][7]
3. Washing: a. Wash the slides with PBS containing 0.05% Tween 20 (PBST) for 3 x 5 minutes.
4. Secondary Antibody Incubation: a. Dilute a fluorophore-conjugated anti-mouse secondary antibody in the blocking buffer according to the manufacturer's instructions. b. Apply the diluted secondary antibody to the sections and incubate for 1-2 hours at room temperature, protected from light.[9]
5. Washing: a. Wash the slides with PBST for 3 x 5 minutes, protected from light.

6. Counterstaining: a. Incubate the sections with a nuclear counterstain such as DAPI (1 $\mu\text{g/mL}$ in PBS) for 5-10 minutes. b. Rinse briefly with PBS.

7. Mounting: a. Mount the coverslips using an anti-fade mounting medium. b. Seal the edges of the coverslip with nail polish. c. Store the slides at 4°C, protected from light, until imaging.

Mandatory Visualization



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Caption: Experimental workflow for IHC with OX-34 on frozen rat sections.

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